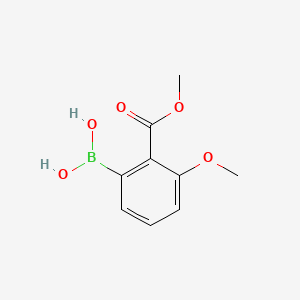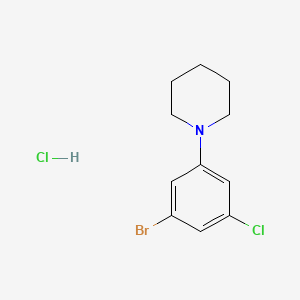
2,3-Dichlorotoluene-4,5,6-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of 2,3-dichlorotoluene, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorotoluene-4,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The process can be summarized as follows:
Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3-dichlorotoluene.
Deuteration: The 2,3-dichlorotoluene is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms in the methyl group with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Catalytic Chlorination: Utilizing a directional chlorination catalyst to ensure selective chlorination at the 2 and 3 positions.
Deuteration: Employing deuterium gas in a controlled environment to achieve high purity and yield of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichlorotoluene-4,5,6-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2,3-dihydroxytoluene or 2,3-diaminotoluene.
Oxidation: Formation of 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde.
Reduction: Formation of 2-chlorotoluene or toluene.
Aplicaciones Científicas De Investigación
2,3-Dichlorotoluene-4,5,6-d3 is used in various scientific research applications:
Analytical Chemistry: As a stable isotope-labeled standard in mass spectrometry for the quantification of 2,3-dichlorotoluene in complex mixtures.
Environmental Studies: To trace the environmental fate and transport of chlorinated toluenes.
Pharmaceutical Research: In the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.
Industrial Applications: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorotoluene-4,5,6-d3 involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorotoluene: The non-deuterated version of the compound.
2,6-Dichlorotoluene: Another isomer with chlorine atoms at the 2 and 6 positions.
2,4-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 4 positions.
Uniqueness
2,3-Dichlorotoluene-4,5,6-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an isotopic standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Propiedades
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)



